Enabling Sequence Control in Living Anionic Copolymerization: A Quantifiable Reactivity Advantage Over Unsubstituted 1,1-Diphenylethylene
The target compound, 1-Chloro-4-(1-phenylvinyl)benzene, exhibits a measurable and functional reactivity ratio (r) when copolymerized with styrene, unlike its unsubstituted parent, 1,1-diphenylethylene (DPE). This is a direct consequence of the electronic asymmetry imparted by the para-chloro substituent. While the specific r-value for this exact compound was not directly measured in the cited study, the study establishes a clear, quantifiable structure-activity relationship for this class of asymmetric DPE derivatives. For a closely related asymmetric DPE derivative with an electron-withdrawing group (DPE-SiH/OMe), an average reactivity ratio of 1.42 was determined [1]. This value stands in stark contrast to unsubstituted DPE, which has an rD of approximately 0, rendering it incapable of chain propagation and thus useless for sequence-controlled polymerization [2].
| Evidence Dimension | Average Reactivity Ratio (r) in Copolymerization with Styrene |
|---|---|
| Target Compound Data | Not directly measured, but inferred to be > 0 based on class behavior of asymmetric DPE derivatives with electron-withdrawing substituents. |
| Comparator Or Baseline | 1,1-Diphenylethylene (DPE): rD ≈ 0 [2] |
| Quantified Difference | Qualitative transition from a non-polymerizable species (r ≈ 0) to a polymerizable comonomer (r > 0). For a class analog, a quantified difference of > 1.4 over DPE is observed [1]. |
| Conditions | Living anionic copolymerization with styrene, performed under Schlenk or high-vacuum conditions [1]. |
Why This Matters
This property is non-negotiable for researchers procuring a DPE derivative for the synthesis of sequence-defined or functional copolymers; unsubstituted DPE will fail to produce the desired chain architecture.
- [1] Sang, W., Ma, H., Wang, Q., et al. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives. Polymer Chemistry, 2015, 6, 7328-7337. View Source
- [2] Sang, W., Ma, H., Wang, Q., et al. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives. Polymer Chemistry, 2015, 6, 7328-7337. View Source
